molecular formula C8H9F5N2O4 B11068418 methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate

methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B11068418
M. Wt: 292.16 g/mol
InChI Key: CDPKFCPVXZKTNA-UHFFFAOYSA-N
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Description

Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a complex organic compound featuring a pyrazole ring substituted with various functional groups. This compound is notable for its unique combination of fluorinated groups, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of fluorinated groups: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to ensure selective substitution.

    Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of new functional groups in place of fluorinated groups.

Scientific Research Applications

Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9F5N2O4

Molecular Weight

292.16 g/mol

IUPAC Name

methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C8H9F5N2O4/c1-4-3-6(17,15(14-4)5(16)18-2)7(9,10)19-8(11,12)13/h17H,3H2,1-2H3

InChI Key

CDPKFCPVXZKTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(OC(F)(F)F)(F)F)O)C(=O)OC

Origin of Product

United States

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